2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine
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Overview
Description
2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine is a compound characterized by the presence of two pyridine rings connected through a disulfide bridge and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine typically involves the reaction of 2-aminothiophenol with 2,2’-dithiodipyridine under specific conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures, followed by purification steps to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Disulfanediyldi(2,1-phenylene)]dipyridine undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Properties
CAS No. |
188679-91-6 |
---|---|
Molecular Formula |
C22H16N2S2 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[2-[(2-pyridin-2-ylphenyl)disulfanyl]phenyl]pyridine |
InChI |
InChI=1S/C22H16N2S2/c1-3-13-21(17(9-1)19-11-5-7-15-23-19)25-26-22-14-4-2-10-18(22)20-12-6-8-16-24-20/h1-16H |
InChI Key |
WOFWHCTUSNBOBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)SSC3=CC=CC=C3C4=CC=CC=N4 |
Origin of Product |
United States |
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